6-[3-(Trifluoromethoxy)phenyl]nicotinic acid

Nicotinic acetylcholine receptors nAChR modulators Binding affinity

Researchers targeting α4β2 nAChR or HCA2 often lack potent, well-characterized small-molecule probes. This 6-aryl-nicotinic acid derivative fills that gap: • α4β2 nAChR binding (Ki = 8 nM) - positioned between nicotine and varenicline for partial agonism studies. • 15.6-fold improved HCA2 potency (IC50 = 21 nM) over nicotinic acid. • Lipophilic meta-OCF3 group (XLogP3 = 3.2) enhances CNS penetration. Supplied as a bifunctional building block (≥95% purity) with reliable global logistics for medicinal chemistry and probe development.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 197847-91-9
Cat. No. B186604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(Trifluoromethoxy)phenyl]nicotinic acid
CAS197847-91-9
Synonyms6-[3-(trifluoromethoxy)phenyl]-3-Pyridinecarboxylic acid
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19)
InChIKeyLPRMIDAWXMTKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(Trifluoromethoxy)phenyl]nicotinic Acid Overview


6-[3-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-91-9) is a 6-aryl-substituted nicotinic acid derivative characterized by a meta-trifluoromethoxy (-OCF3) substituent on the pendant phenyl ring [1]. This compound serves as a bifunctional building block, combining a pyridine-3-carboxylic acid core with a lipophilic, electron-withdrawing aryl group, enabling participation in diverse synthetic transformations and providing a distinct physicochemical and pharmacological profile relative to unsubstituted or differently substituted nicotinic acid analogs .

Bifunctional building block: carboxylic acid and 6-aryl scaffold for amide, ester, and heterocycle synthesis
Distinct lipophilic and electronic profile from meta-trifluoromethoxy group; supports CNS and receptor-targeted design

Uniqueness of 6-[3-(Trifluoromethoxy)phenyl]nicotinic Acid


The presence and specific position of the trifluoromethoxy group profoundly alters the compound's properties compared to simpler 6-aryl nicotinic acids. The -OCF3 group increases lipophilicity (XLogP3 = 3.2 vs. ~2.0 for 6-phenylnicotinic acid ), influences metabolic stability, and introduces a strong electronegative character that affects receptor binding. These structural differences translate directly into quantifiable variations in biological activity, as evidenced by distinct binding affinities at nicotinic acetylcholine receptors (nAChRs) and hydroxycarboxylic acid receptor 2 (HCA2) relative to both the parent nicotinic acid and other substituted analogs [1][2]. Simple substitution with a non-fluorinated phenyl or alkyl chain at the 6-position yields compounds lacking this specific electronic and steric profile, making them unsuitable for applications where precise modulation of these molecular targets is required.

Lipophilicity mismatch
6-phenylnicotinic acid lacks the -OCF3 group; predicted logP difference may shift membrane penetration and CNS exposure context
Receptor engagement divergence
Unsubstituted or alkyl-substituted 6-aryl analogs may not reproduce the nAChR and HCA2 binding profile observed with meta-OCF3

Quantified Evidence for 6-[3-(Trifluoromethoxy)phenyl]nicotinic Acid


α4β2 nAChR Binding Affinity

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid demonstrates moderate binding affinity for the human α4β2 nAChR, a key CNS target implicated in nicotine addiction and neurological disorders. In a competitive binding assay using [3H]nicotine displacement on human SHEP1 cell membranes, the compound exhibited a Ki of 8 nM [1]. This places its affinity intermediate between the endogenous ligand nicotine (Ki = 1.05 nM) and the clinical smoking cessation agent varenicline (IC50 = 39 nM) , indicating a distinct pharmacological profile compared to both reference compounds. The compound also showed agonist activity with an EC50 of 1.20E+3 nM in a calcium flux FLIPR assay on the same cell line [1].

α4β2 nAChR affinity
Cross-study comparable
Ki = 8 nM (target)
Nicotine Ki = 1.05 nM
Varenicline IC50 = 39 nM
Supports nAChR modulator profiling; intermediate potency between reference ligands
Receptor context: human α4β2; [3H]nicotine displacement on SHEP1 membranes
Nicotinic acetylcholine receptors nAChR modulators Binding affinity

HCA2 Receptor Binding Affinity

6-[3-(Trifluoromethoxy)phenyl]nicotinic acid displays significantly enhanced affinity for the HCA2 receptor compared to the parent molecule, nicotinic acid. In a radioligand displacement assay using [5,6-3H]-nicotinic acid on recombinant human HCA2 expressed in Flp-IN HEK cell membranes, the compound exhibited an IC50 of 21 nM [1]. This represents an approximately 15.6-fold increase in apparent affinity relative to nicotinic acid, which has a reported IC50 of 327 nM under identical assay conditions [2].

HCA2 receptor binding
Head-to-head
Target IC50 = 21 nM
Nicotinic acid IC50 = 327 nM
~15.6-fold lower IC50
Reported higher engagement vs. parent; supports HCA2 probe development context
Same assay conditions: [3H]nicotinic acid on recombinant human HCA2
Dyslipidemia HCA2 receptor GPR109A

Lipophilicity Profile

The introduction of the trifluoromethoxy group at the meta-position of the phenyl ring substantially increases the compound's lipophilicity, a critical parameter influencing membrane permeability, metabolic stability, and overall pharmacokinetic profile. The predicted XLogP3 value for 6-[3-(trifluoromethoxy)phenyl]nicotinic acid is 3.2 [1], compared to a calculated LogP of approximately 2.0 for the unsubstituted 6-phenylnicotinic acid analog . This difference of approximately 1.2 log units corresponds to a predicted ~16-fold increase in octanol-water partition coefficient.

Lipophilicity profile
Reported
XLogP3 = 3.2
6-phenyl analog ~2.0
Difference ~1.2 log units
Indicates enhanced membrane partitioning; supports CNS-targeted design context
Computational prediction; experimental confirmation advised
Lipophilicity ADME properties Medicinal chemistry

CAIII Inhibition Potential

As a member of the 6-substituted nicotinic acid class, 6-[3-(trifluoromethoxy)phenyl]nicotinic acid is structurally positioned to act as a potential inhibitor of carbonic anhydrase III (CAIII). A study of related 6-substituted nicotinic acid analogs demonstrated that the carboxylic acid group forms a coordinate bond with the Zn²⁺ ion in the CAIII active site, and that a hydrophobic substituent at position 6 enhances activity. For example, 6-(hexyloxy) pyridine-3-carboxylic acid exhibited a Ki of 41.6 µM against CAIII [1]. While direct quantitative data for the target compound are not available, its structural features—a hydrophobic 3-(trifluoromethoxy)phenyl group at the 6-position and a free carboxylic acid—are consistent with the pharmacophore requirements for CAIII inhibition described in this class-level study.

CAIII inhibition potential
Class-level
No direct Ki reported
Related 6-substituted analog Ki = 41.6 µM
Class-level SAR supports prioritization; experimental data needed
Source: 6-substituted nicotinic acid series, CAIII assay; target compound not tested
Carbonic anhydrase III CAIII inhibitors Hyperlipidemia

Applications of 6-[3-(Trifluoromethoxy)phenyl]nicotinic Acid


CNS nAChR Modulator Lead Optimization

The compound's confirmed binding affinity (Ki = 8 nM) at human α4β2 nAChR positions it as a viable scaffold for medicinal chemistry campaigns targeting nicotine addiction, cognitive disorders, or pain. Its distinct potency profile—falling between nicotine and varenicline—offers a starting point for exploring partial agonism or subtype selectivity [1]. The meta-trifluoromethoxy substitution can be further elaborated to fine-tune receptor subtype selectivity and CNS penetration, leveraging the enhanced lipophilicity (XLogP3 = 3.2) provided by the -OCF3 group [2].

HCA2 Agonist for Dyslipidemia Research

With an IC50 of 21 nM at HCA2—a 15.6-fold improvement over nicotinic acid—this compound serves as a potent, small-molecule probe for investigating HCA2-mediated antilipolytic and anti-inflammatory pathways in cellular and in vivo models of dyslipidemia and atherosclerosis [3]. Its enhanced potency can help dissect HCA2 signaling with reduced off-target effects associated with high concentrations of the parent compound.

CAIII Inhibitor Development

Given its structural alignment with the 6-substituted nicotinic acid class of CAIII inhibitors, this compound is a rational starting point for the development of novel therapeutics targeting CAIII, an enzyme implicated in cancer progression and dyslipidemia [4]. The presence of the 3-(trifluoromethoxy)phenyl group at the 6-position provides a hydrophobic moiety amenable to further optimization via structure-activity relationship (SAR) studies, potentially yielding inhibitors with improved potency and selectivity compared to early leads like 6-(hexyloxy) pyridine-3-carboxylic acid (Ki = 41.6 µM) [4].

Fluorine Chemistry Building Block

As a 6-aryl nicotinic acid bearing a trifluoromethoxy substituent, this compound is a versatile intermediate for constructing diverse compound libraries. The carboxylic acid group allows for amide, ester, and heterocycle formation, while the aromatic ring provides sites for further functionalization. The unique electronic properties of the -OCF3 group (high electronegativity, lipophilicity) can be exploited to modulate the physicochemical and biological properties of downstream analogs, making it a strategic choice for fluorine-focused medicinal chemistry programs [2].

Application
Selection Property
Validation Focus
nAChR modulator lead optimization
α4β2 binding profile and CNS-oriented physicochemical profile
Receptor subtype selectivity and partial agonism characterization
HCA2 pathway probe development
Enhanced receptor engagement vs. parent nicotinic acid
HCA2-mediated antilipolytic signaling and inflammatory pathway dissection
CAIII inhibitor screening
6-aryl substitution pattern matching CAIII pharmacophore
Zinc-binding inhibition activity in enzymatic assays
Fluorine-containing library synthesis
meta-OCF3 electronic and lipophilic character
Downstream analog physicochemical and biological modulation
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